JWU-A021

TRPA1 channel pharmacology non-electrophilic agonist covalent modification

JWU-A021 is a synthetic cyclohepta[b]indole small molecule (C16H16ClN, MW 257.76) that functions as a dual GLP-1 secretagogue and TRPA1 cation channel activator. It stimulates glucagon-like peptide-1 (GLP-1) release from mouse STC-1 intestinal enteroendocrine cells with an EC50 of 1.9 μM and promotes Ca2+ influx through TRPA1 channels with an EC50 of approximately 200 nM in fura-2-loaded STC-1 cell monolayers.

Molecular Formula C16H16ClN
Molecular Weight 257.76
CAS No. 1403610-23-0
Cat. No. B608284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJWU-A021
CAS1403610-23-0
SynonymsJWU-A021;  JWUA021;  JWU A021; 
Molecular FormulaC16H16ClN
Molecular Weight257.76
Structural Identifiers
SMILESCC1(C)C2C=CC(C2)C(N3)=C1C4=C3C=CC(Cl)=C4
InChIInChI=1S/C16H16ClN/c1-16(2)10-4-3-9(7-10)15-14(16)12-8-11(17)5-6-13(12)18-15/h3-6,8-10,18H,7H2,1-2H3
InChIKeyUMOMYASPGRBZGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JWU-A021 (CAS 1403610-23-0): A Non-Electrophilic Cyclohepta[b]indole GLP-1 Secretagogue and TRPA1 Channel Activator for Type 2 Diabetes Research


JWU-A021 is a synthetic cyclohepta[b]indole small molecule (C16H16ClN, MW 257.76) that functions as a dual GLP-1 secretagogue and TRPA1 cation channel activator. It stimulates glucagon-like peptide-1 (GLP-1) release from mouse STC-1 intestinal enteroendocrine cells with an EC50 of 1.9 μM and promotes Ca2+ influx through TRPA1 channels with an EC50 of approximately 200 nM in fura-2-loaded STC-1 cell monolayers [1]. Crucially, JWU-A021 is one of the most potent non-electrophilic TRPA1 channel agonists reported in the literature, activating the channel independently of covalent cysteine modification—a property that distinguishes it from prototypical electrophilic TRPA1 agonists such as allyl isothiocyanate (AITC) [1].

JWU-A021 Procurement Rationale: Why Structurally or Mechanistically Similar TRPA1 Agonists Cannot Be Interchanged


In-class TRPA1 agonists and GLP-1 secretagogues cannot be simply substituted for JWU-A021 because its non-electrophilic mechanism fundamentally distinguishes it from electrophilic agonists such as AITC, JT010, and cinnamaldehyde, which activate TRPA1 via covalent cysteine modification and carry associated irritancy and promiscuous alkylation risks [1] [2]. Even within the same cyclohepta[b]indole library, structurally similar congeners (JWU-A019, JWU-A020, JWU-A016) exhibit lower GLP-1 secretagogue potency, while cyclopenta[b]indole analogs (B-series JWU B007–B014) are essentially inactive at sub-micromolar concentrations [1]. Substituting JWU-A021 with a less potent non-electrophilic agonist such as compound 21 (EC50 25.47 μM) or NMTA (EC50 50.05 μM) would severely compromise assay sensitivity, whereas the more potent non-electrophilic comparator PF-4840154 introduces a documented hERG potassium channel liability (IC50 580 nM) not yet associated with the JWU-A021 scaffold [1] [3] [4].

JWU-A021 Quantitative Differentiation Evidence: Comparator-Based Potency, Mechanism, and Scaffold Selectivity Data


Non-Electrophilic TRPA1 Activation: JWU-A021 Retains Full Efficacy at C622S Mutant Channel Unlike Electrophilic Agonist AITC

JWU-A021 activates TRPA1 through a non-electrophilic, reversible mechanism that does not require covalent modification of cysteine 622 (C622), in direct contrast to the prototypical electrophilic agonist allyl isothiocyanate (AITC). In HEK-293 cells transfected with mutant C622S rat TRPA1 cDNA—which lacks the key cysteine residue for electrophile conjugation—JWU-A021 stimulated an increase of intracellular Ca2+ in a manner 'nearly identical to that of cells transfected with WT TRPA1' [1]. Conversely, the response to AITC was 'greatly diminished' in the same C622S mutant background, confirming that AITC requires C622 covalent modification for full channel activation [1]. This mechanistic divergence is further corroborated by the rapidly reversible action of JWU-A021 upon washout in live-cell imaging studies, consistent with non-covalent binding [1].

TRPA1 channel pharmacology non-electrophilic agonist covalent modification C622S mutant drug safety

Scaffold-Dependent Ca2+ Elevation Potency: Cyclohepta[b]indole JWU-A021 Delivers >50-Fold Advantage Over Cyclopenta[b]indole B-Series

The cyclohepta[b]indole scaffold of JWU-A021 is essential for its nanomolar-range TRPA1 agonist activity. In fura-2-based Ca2+ assays using STC-1 intestinal enteroendocrine cells, JWU-A021 elevated intracellular Ca2+ with an EC50 of approximately 200 nM [1]. In striking contrast, a panel of cyclopenta[b]indole compounds (B-series JWU B007 through B014), synthesized via a (3+2) annulation strategy, were 'especially weak Ca2+ elevating agents such that a test concentration of 10 μM was necessary to detect any increase of [Ca2+]i' [1]. This represents an over 50-fold potency gap between the cyclohepta and cyclopenta scaffolds bearing similar substitution patterns.

cycloalka[b]indole scaffold structure-activity relationship TRPA1 calcium influx library screening medicinal chemistry

GLP-1 Secretagogue Potency: JWU-A021 is the Most Potent Compound Among the A-Series Cyclohepta[b]indole Congeners

Within the A-series of cyclohepta[b]indoles, JWU-A021 (chlorine-substituted) demonstrates superior GLP-1 secretagogue potency compared to its halogen-substituted congeners JWU-A019 (iodine) and JWU-A020 (bromine), as well as the non-halogenated analog JWU-A016. All three A-series compounds dose-dependently stimulated GLP-1 release by approximately 2-fold over baseline from STC-1 cells, but JWU-A021 was explicitly identified as 'the most potent (EC50 1.9 μM)' [1]. Other A-series compounds bearing different substitution patterns (JWU A029 through A034) were 'considerably less potent (EC50 > 3 μM) in this assay despite their structural similarity to JWU-A021' [1].

GLP-1 secretion enteroendocrine cells type 2 diabetes secretagogue screening incretin biology

Potency Advantage Over Recently Reported Non-Electrophilic TRPA1 Agonists: JWU-A021 is ~127-Fold More Potent Than Compound 21

JWU-A021 remains among the most potent non-electrophilic TRPA1 agonists reported to date. Its EC50 of approximately 200 nM for TRPA1-mediated Ca2+ elevation in STC-1 cells [1] compares favorably with recently disclosed non-electrophilic TRPA1 agonists. Compound 21, a non-electrophilic TRPA1 agonist designed by removing the electrophilic warhead from JT010, exhibited an EC50 of 25.47 ± 1.56 μM for human TRPA1 in whole-cell patch clamp recordings [2]. NMTA, another recently identified non-electrophilic and selective TRPA1 agonist, showed an EC50 of 50.05 ± 5.39 μM for hTRPA1 in calcium imaging assays [3]. Although cross-study comparisons are limited by differing assay formats (Ca2+ imaging in STC-1 cells vs. patch clamp in HEK-293 cells vs. calcium imaging in HEK-293T cells) and species of TRPA1 (rat vs. human), the >100-fold potency gap underscores JWU-A021's position as a substantially more potent non-electrophilic TRPA1 pharmacological tool.

non-electrophilic TRPA1 agonist potency benchmarking calcium imaging patch clamp electrophysiology analgesic development

PF-4840154 Comparison: JWU-A021 Avoids the Documented hERG Cardiac Liability of the Most Potent Non-Electrophilic TRPA1 Agonist

PF-4840154 is a widely cited non-electrophilic TRPA1 reference agonist with EC50 values of 97 nM (rat TRPA1) and 23 nM (human TRPA1)—making it approximately 2- to 8-fold more potent than JWU-A021 (EC50 ~200 nM, rat TRPA1) [1] [2]. However, PF-4840154 is a confirmed inhibitor of the hERG (Kv11.1) potassium channel with an IC50 of 580 nM, a liability that 'has the predicted adverse side effect to induce cardiac arrhythmia' [1] [2]. The primary literature on JWU-A021 explicitly notes this hERG concern with PF-4840154, positioning JWU-A021 as an alternative non-electrophilic TRPA1 agonist scaffold for which no hERG liability has been reported [1]. While comprehensive cardiac safety profiling of JWU-A021 remains to be performed, the available evidence suggests a differentiated safety starting point for lead optimization programs.

cardiac safety hERG inhibition TRPA1 agonist lead optimization off-target liability

Enantioselective TRPA1 Activation: (+)-(6R,9S)-JWU-A021 is More Efficacious Than the (–)-Enantiomer, Defining a Stereochemical Potency Requirement

JWU-A021 is chiral, and its TRPA1-activating efficacy is enantioselective. In fura-2 Ca2+ imaging assays using STC-1 cells, the dextrorotatory enantiomer (+)-(6R,9S)-JWU-A021 stimulated a larger increase of intracellular Ca2+ compared to the levorotatory enantiomer (–)-(6S,9R)-JWU-A021 [1]. Racemic JWU-A021 produced a stimulatory effect that was intermediate between the two enantiomers [1]. This stereochemical dependence indicates that the (6R,9S) absolute configuration is the eutomer for TRPA1 channel activation, a finding with direct implications for the procurement of defined stereoisomers in structure-activity relationship (SAR) studies.

enantioselectivity chiral resolution stereochemistry-activity relationship TRPA1 pharmacology racemic vs enantiopure

JWU-A021 Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


GLP-1 Secretion Screening and Incretin Biology Research in Type 2 Diabetes Models

JWU-A021 is the optimal small-molecule tool for investigating TRPA1-dependent GLP-1 secretion from intestinal enteroendocrine cells. With a GLP-1 secretagogue EC50 of 1.9 μM in STC-1 cells—the highest potency among all A-series cyclohepta[b]indoles tested—JWU-A021 should be used as the reference agonist in any screening campaign aimed at identifying or benchmarking GLP-1 secretagogues acting through the TRPA1 pathway [1]. Its non-electrophilic mechanism ensures that observed GLP-1 release is attributable to specific TRPA1 channel activation rather than non-specific cellular stress from electrophilic alkylation, making it superior to AITC or cinnamaldehyde for mechanistic studies in primary intestinal L-cell cultures [1].

Non-Electrophilic TRPA1 Agonist Tool Compound for Pain and Sensory Neuron Research

For neuroscience laboratories studying TRPA1-mediated nociception and sensory neuron function, JWU-A021 provides a non-electrophilic pharmacological probe with ~200 nM potency that avoids the irritancy confound inherent to electrophilic agonists such as JT010 (EC50 0.65 nM, but covalent Cys621 modifier) and AITC [1]. Its reversible, non-covalent binding mode—evidenced by rapid washout recovery in live-cell imaging and full retention of activity at the C622S mutant channel—enables experimental designs requiring repeated agonist application without cumulative channel modification or desensitization artifacts caused by covalent adduct formation [1].

Stereochemical Structure-Activity Relationship (SAR) Studies on Cyclohepta[b]indole Scaffolds

The demonstrated enantioselectivity of JWU-A021—with (+)-(6R,9S) being the eutomer—makes this compound an essential reference for medicinal chemistry programs exploring cyclohepta[b]indole-based TRPA1 modulators [1]. Procurement of individual enantiomers (rather than racemic mixture) is critical for establishing stereochemical SAR. The >50-fold potency difference between cyclohepta[b]indole (A-series) and cyclopenta[b]indole (B-series) scaffolds further positions JWU-A021 as the structural template for scaffold-hopping and fragment-based lead generation efforts targeting the TRPA1-GLP-1 axis [1].

Cardiac-Safety-Conscious Lead Optimization for Metabolic Disease Targets

For pharmaceutical lead optimization programs seeking TRPA1 agonists as potential glucose-lowering agents, JWU-A021 offers a starting scaffold that avoids the documented hERG liability of PF-4840154 (hERG IC50 580 nM), the most potent known non-electrophilic TRPA1 agonist [1]. While JWU-A021's own hERG profile requires prospective characterization, its distinct cyclohepta[b]indole chemotype provides a structurally differentiated alternative that may be more amenable to multiparameter optimization balancing TRPA1 potency, GLP-1 secretagogue activity, and cardiac ion channel selectivity [1].

Quote Request

Request a Quote for JWU-A021

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.